molecular formula C19H28N2O2 B5426010 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide

1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide

Cat. No.: B5426010
M. Wt: 316.4 g/mol
InChI Key: PEXIPDWIZLWORX-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide is a synthetic organic compound. It belongs to the class of piperidine carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative.

    Addition of the 2,2-dimethylpropanoyl group: This can be done through an acylation reaction.

    Attachment of the 4-ethylphenyl group: This step involves a substitution reaction where the ethylphenyl group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    1-(2,2-dimethylpropanoyl)-N-(4-phenyl)piperidine-3-carboxamide: Similar structure but without the ethyl group.

Uniqueness

1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide is unique due to the specific combination of functional groups and their positions on the piperidine ring. This unique structure may confer specific biological activities and chemical properties that distinguish it from similar compounds.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-5-14-8-10-16(11-9-14)20-17(22)15-7-6-12-21(13-15)18(23)19(2,3)4/h8-11,15H,5-7,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXIPDWIZLWORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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